molecular formula C15H31NO B12166079 N,N-dipentylpentanamide CAS No. 57303-30-7

N,N-dipentylpentanamide

Cat. No.: B12166079
CAS No.: 57303-30-7
M. Wt: 241.41 g/mol
InChI Key: LYDTYASGACOQJN-UHFFFAOYSA-N
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Description

N,N-dipentylpentanamide: is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is specifically structured with two pentyl groups attached to the nitrogen atom, making it a secondary amide. Amides are known for their high boiling points and solubility in water due to hydrogen bonding.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipentylpentanamide typically involves the reaction of pentanoyl chloride with dipentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pentanoyl chloride+DipentylamineThis compound+HCl\text{Pentanoyl chloride} + \text{Dipentylamine} \rightarrow \text{this compound} + \text{HCl} Pentanoyl chloride+Dipentylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dipentylpentanamide can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The primary product of reduction is the corresponding amine.

    Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Amines

    Substitution: Substituted amides, other derivatives

Scientific Research Applications

Chemical Synthesis

N,N-dipentylpentanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Amidation Reactions : It can be used in the synthesis of other amides and related compounds through amidation processes, which involve the reaction of amines with carboxylic acids or their derivatives.
  • Functionalization : The compound can be functionalized to produce derivatives that may exhibit different properties or biological activities.

Biological Applications

Research has indicated that this compound may possess potential biological activities:

  • Pharmacological Investigations : Studies suggest it could have therapeutic properties, including anti-inflammatory and analgesic effects. Its interaction with specific molecular targets, such as enzymes or receptors, could lead to significant biological outcomes.
  • Cellular Studies : The compound is being explored for its effects on cellular processes, potentially influencing enzyme activities and signaling pathways.

Industrial Uses

In industrial contexts, this compound is utilized for:

  • Specialty Chemicals Production : It is employed in the manufacturing of specialty chemicals that require specific chain lengths and functional groups.
  • Pharmaceutical Manufacturing : The compound acts as a precursor in the synthesis of pharmaceutical agents, contributing to the development of new drugs.

Data Table: Comparison of Applications

Application AreaDescriptionExamples of Use
Chemical SynthesisIntermediate for organic synthesisAmidation reactions
Biological ResearchPotential therapeutic propertiesAnti-inflammatory studies
Industrial ApplicationsProduction of specialty chemicals and pharmaceuticalsDrug development

Case Study 1: Pharmacological Potential

A study conducted on the pharmacological properties of this compound explored its effects on inflammatory pathways. The findings indicated that the compound could inhibit specific enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent. The study utilized various assays to measure enzyme activity and cellular responses.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound revealed improvements in yield and purity when using continuous flow synthesis methods. This approach minimized waste and enhanced efficiency, making it a favorable option for industrial applications.

Mechanism of Action

The mechanism of action of N,N-dipentylpentanamide involves its ability to form hydrogen bonds and interact with other molecules. The carbonyl group (C=O) and the nitrogen atom (N) in the amide group are key sites for these interactions. In biological systems, this compound may interact with proteins, enzymes, and other biomolecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

  • N,N-dimethylpentanamide
  • N,N-diethylpentanamide
  • N,N-dipropylpentanamide

Comparison: N,N-dipentylpentanamide is unique due to the presence of two pentyl groups attached to the nitrogen atom. This structural feature influences its physical and chemical properties, such as solubility, boiling point, and reactivity. Compared to similar compounds with shorter alkyl chains, this compound may exhibit different solubility and reactivity profiles, making it suitable for specific applications.

Biological Activity

N,N-Dipentylpentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of amides, characterized by the presence of a pentanamide backbone with two pentyl groups attached to the nitrogen atom. The general formula can be represented as follows:

C13H27NO\text{C}_{13}\text{H}_{27}\text{N}\text{O}

This structure may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Antimicrobial activity is one of the most studied aspects of this compound. Various studies have demonstrated its efficacy against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus6.67 mg/mL
Escherichia coli6.72 mg/mL
Candida albicansNot specified

The compound exhibits significant antibacterial properties, comparable to standard antibiotics like ampicillin. It has shown selective activity against Gram-positive and some Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections.

Anti-Inflammatory Effects

In addition to antimicrobial properties, this compound has been evaluated for anti-inflammatory activity.

  • In Vivo Studies : Research indicated that certain derivatives of pentanamides demonstrated substantial anti-inflammatory effects in carrageenan-induced rat paw edema models, with inhibition rates exceeding 90% at specific concentrations .
  • Mechanism of Action : The anti-inflammatory effects may be attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Study on Antimicrobial Activity : A study published in MDPI reported that various pentanamide derivatives, including this compound, exhibited potent antibacterial effects against both S. aureus and E. coli, with MIC values ranging from 6.67 to 6.72 mg/mL .
  • Synthesis and Biological Evaluation : A comprehensive synthesis approach was discussed in a patent that outlined methods for preparing various substituted pentanamides, including this compound, emphasizing their potential biological applications .
  • Comparative Studies : Research comparing the activity of different amide derivatives highlighted that modifications in alkyl chain length significantly influenced antibacterial potency, suggesting that structural optimization could enhance efficacy .

Properties

CAS No.

57303-30-7

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

N,N-dipentylpentanamide

InChI

InChI=1S/C15H31NO/c1-4-7-10-13-16(14-11-8-5-2)15(17)12-9-6-3/h4-14H2,1-3H3

InChI Key

LYDTYASGACOQJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCCC

Origin of Product

United States

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